4,11-bis(3-chlorophenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
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Overview
Description
2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone typically involves multi-step organic reactions. One common method includes the use of ultrasonic-assisted synthesis, which enhances reaction rates and yields. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings and heterocyclic structures.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π stacking interactions, which influence its biological and chemical activities. These interactions can modulate various cellular processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in medicinal chemistry.
Diketopyrrolopyrrole (DPP): Widely used in organic electronics and materials science.
Thieno[3,2-b]thiophene: Utilized in the development of organic semiconductors and photovoltaic materials.
Uniqueness
2,7-bis(3-chlorophenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C30H20Cl2N4O4S2 |
---|---|
Molecular Weight |
635.5g/mol |
IUPAC Name |
4,11-bis(3-chlorophenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
InChI |
InChI=1S/C30H20Cl2N4O4S2/c31-15-5-1-7-17(13-15)33-27(37)21-23(19-9-3-11-41-19)36-26-22(24(20-10-4-12-42-20)35(36)25(21)29(33)39)28(38)34(30(26)40)18-8-2-6-16(32)14-18/h1-14,21-26H |
InChI Key |
AFGWKLNAYAEFJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC(=CC=C7)Cl)C8=CC=CS8 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC(=CC=C7)Cl)C8=CC=CS8 |
Origin of Product |
United States |
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